molecular formula C10H16O3 B1296283 Ethyl 2-oxocycloheptanecarboxylate CAS No. 774-05-0

Ethyl 2-oxocycloheptanecarboxylate

Cat. No.: B1296283
CAS No.: 774-05-0
M. Wt: 184.23 g/mol
InChI Key: MKRBAWHVHOVBOQ-UHFFFAOYSA-N
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Description

Ethyl 2-oxocycloheptanecarboxylate is an organic compound with the molecular formula C10H16O3. It is characterized by a seven-membered ring structure containing both a ketone (C=O) and an ester (COO) functional group . This compound is commonly used in organic synthesis and various chemical reactions due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-oxocycloheptanecarboxylate can be synthesized through several methods. One common method involves the reaction of cycloheptanone with diethyl oxalate in the presence of sodium ethoxide. The reaction is typically carried out in ethanol at temperatures ranging from -5°C to 25°C for about 5 hours . The mixture is then acidified, filtered, and purified to obtain the desired product.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures, such as proper ventilation and protective equipment, are essential due to the flammable nature of the compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-oxocycloheptanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

Scientific Research Applications

Ethyl 2-oxocycloheptanecarboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-oxocycloheptanecarboxylate involves its interaction with various molecular targets. The ketone and ester functional groups allow it to participate in a range of chemical reactions, influencing biochemical pathways and enzyme activities. The compound’s reactivity is primarily due to the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack .

Biological Activity

Ethyl 2-oxocycloheptanecarboxylate (CAS No. 611-10-9) is a compound with a molecular formula of C8_8H12_{12}O3_3 and a molecular weight of approximately 156.18 g/mol. This compound has garnered attention in various fields of research, particularly in organic synthesis and medicinal chemistry, due to its unique structural properties and biological activities.

This compound is characterized by its ester and ketone functional groups, which contribute to its reactivity and potential biological applications. The compound is highly soluble in organic solvents and exhibits moderate solubility in water, making it suitable for various chemical reactions.

PropertyValue
Molecular FormulaC8_8H12_{12}O3_3
Molecular Weight156.18 g/mol
Density1.1 g/cm³
Boiling Point228.2 °C
SolubilityVery soluble in organic solvents; soluble in water (3-3.5%)

Antioxidant Properties

Research indicates that this compound may possess antioxidant properties. A study by Punniyamurthy et al. demonstrated that the compound participates in the oxidation of alcohols using cobalt(II) Schiff's base complexes, suggesting its potential role as an oxidizing agent in biological systems . This activity could imply protective effects against oxidative stress, which is linked to various diseases.

Enzyme Inhibition

This compound has been studied for its interaction with cytochrome P450 enzymes, which are crucial for drug metabolism. It was found that the compound does not inhibit major CYP enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), indicating a favorable profile for drug development as it may reduce the risk of drug-drug interactions .

Applications in Organic Synthesis

The compound has been utilized in organic synthesis as a versatile intermediate. Its ability to undergo various chemical transformations makes it valuable for synthesizing complex molecules. For instance, it has been used in phase-transfer alkylation reactions and as a precursor for the synthesis of cyclopentanone derivatives .

Case Studies

  • Oxidation Reactions : In a study published in Tetrahedron Letters, this compound was employed as a reagent in the oxidation of primary and secondary alcohols, demonstrating its utility in synthetic organic chemistry .
  • Synthetic Pathways : Researchers have explored different synthetic pathways involving this compound to create complex molecular architectures, showcasing its role as a building block in medicinal chemistry .

Properties

IUPAC Name

ethyl 2-oxocycloheptane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-2-13-10(12)8-6-4-3-5-7-9(8)11/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRBAWHVHOVBOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20299499
Record name ethyl 2-oxocycloheptanecarboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID20299499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774-05-0
Record name 774-05-0
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Record name ethyl 2-oxocycloheptanecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-oxocycloheptane-1-carboxylate
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